
1,1-Dichlorohexadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dichlorohexadecane is an organic compound with the molecular formula C16H32Cl2 and a molecular weight of 295.331 g/mol It is a chlorinated hydrocarbon, specifically a dichloroalkane, characterized by the presence of two chlorine atoms attached to the first carbon of a hexadecane chain
Vorbereitungsmethoden
The synthesis of 1,1-Dichlorohexadecane typically involves the chlorination of hexadecane. This can be achieved through the reaction of hexadecane with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective formation of this compound .
Industrial production methods for this compound may involve large-scale chlorination processes, where hexadecane is exposed to chlorine gas in a continuous flow reactor. The product is then purified through distillation or other separation techniques to obtain the desired compound with high purity .
Analyse Chemischer Reaktionen
1,1-Dichlorohexadecane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Reduction Reactions: The compound can be reduced to hexadecane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, this compound can undergo oxidation under specific conditions to form corresponding chlorinated alcohols or acids.
Common reagents used in these reactions include sodium hydroxide for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,1-Dichlorohexadecane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1,1-Dichlorohexadecane involves its interaction with molecular targets through its chlorinated functional groups. The chlorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different properties. The pathways involved in these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
1,1-Dichlorohexadecane can be compared with other similar compounds, such as:
1,2-Dichlorohexadecane: Differing in the position of chlorine atoms, which affects its reactivity and applications.
1,1-Dichlorooctadecane: Similar structure but with a longer carbon chain, leading to different physical and chemical properties.
1,1-Dichlorododecane:
The uniqueness of this compound lies in its specific chlorination pattern, which influences its chemical behavior and makes it suitable for particular applications in research and industry .
Eigenschaften
CAS-Nummer |
63415-61-2 |
|---|---|
Molekularformel |
C16H32Cl2 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
1,1-dichlorohexadecane |
InChI |
InChI=1S/C16H32Cl2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h16H,2-15H2,1H3 |
InChI-Schlüssel |
HLYSUDKSAQOMSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexyl N-[amino(methylsulfanyl)methylidene]carbamate](/img/structure/B14505710.png)
![[(But-2-en-1-yl)amino]acetonitrile](/img/structure/B14505714.png)
![(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14505717.png)

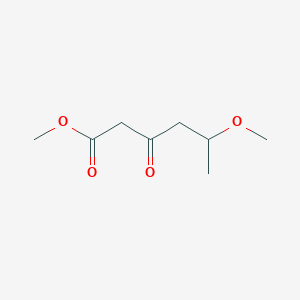
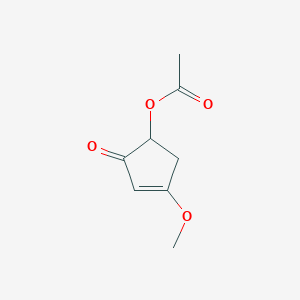

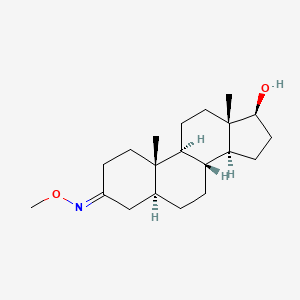
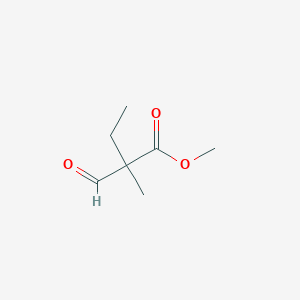
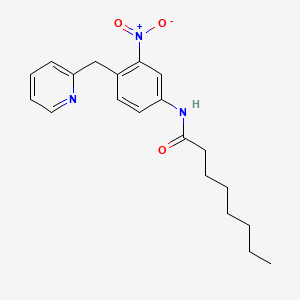
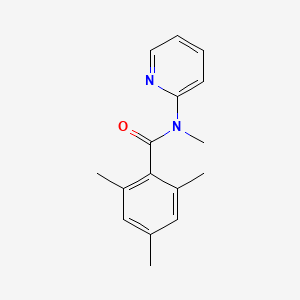
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)


